Ethyl 4-diethylaminobenzoate

Photoinitiator Co-initiator Photopolymerization

Formulation inconsistency from using non-equivalent aminobenzoate co-initiators like ethyl 4-dimethylaminobenzoate can compromise cure speed and material properties. Ethyl 4-diethylaminobenzoate (CAS 10287-54-4) is a high-purity tertiary amine synergist specifically designed for Type II photoinitiator systems (e.g., SpeedCure EDB). - Ensures rapid, thorough polymerization in dental resins and UV-curable coatings when used at 2-8 wt%. - Overcomes oxygen inhibition in high-speed printing, increasing throughput. - Serves as a reliable 'gold standard' reference material for photopolymerization R&D.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 10287-54-4
Cat. No. B076197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-diethylaminobenzoate
CAS10287-54-4
Synonymsethyl 4-diEtAB
ethyl 4-diethylaminobenzoate
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C13H19NO2/c1-4-14(5-2)12-9-7-11(8-10-12)13(15)16-6-3/h7-10H,4-6H2,1-3H3
InChIKeyXPKFLEVLLPKCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Diethylaminobenzoate (EDB) Technical Profile


Ethyl 4-diethylaminobenzoate (CAS 10287-54-4), also known as EDB, is a benzoate ester derivative with a para-substituted diethylamino group, with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Its primary physicochemical identifiers include a melting point of 39–43°C , a boiling point of approximately 328°C at 760 mmHg , and a density of 1.03 g/cm³ . The compound is a solid at room temperature and is recognized in the chemical industry primarily as a tertiary amine synergist (co-initiator) for Type II photoinitiators, with commercial products such as SpeedCure EDB [1].

Type II photoinitiator synergist for UV/LED curable systems
Established co-initiator for radical photopolymerization research
Reference amine donor for camphorquinone-based dental resin formulations

EDB Substitution Risks in UV/LED Formulations


Within the class of aminobenzoate co-initiators, substitution with analogs like ethyl 4-dimethylaminobenzoate (often also abbreviated as EDB, CAS 10287-53-3) is not equivalent and can lead to significant formulation failure . While both compounds serve as electron/hydrogen donors in Type II photoinitiating systems, their distinct alkyl substitution patterns on the amine group result in quantifiable differences in electron-donating capacity, steric hindrance, and resulting photoinitiation efficiency [1]. This leads directly to divergent performance in metrics such as polymerization rate, monomer conversion, and potential oxygen inhibition effects [1]. Therefore, direct interchange without reformulation and re-validation is likely to compromise critical performance properties in applications like dental resins, UV-curable coatings, and 3D printing materials.

Ethyl 4-diethylaminobenzoate (Target)
  • Diethylamino substitution: higher steric hindrance
  • Electron-donating profile tuned for CQ/Type II synergy
  • Balanced reactivity in oxygen-inhibited environments
Ethyl 4-dimethylaminobenzoate (Analog)
  • Dimethylamino group: different electron-donating capacity
  • Lower steric bulk alters initiation kinetics and conversion
  • Oxygen inhibition response may not transfer directly
Direct interchange without reformulation validation may compromise cure speed, depth, and monomer conversion.

EDB Selection Evidence Guide


Electron-Donating Capacity: Benchmark Amine Co-initiator

Ethyl 4-diethylaminobenzoate (EDB) is a primary benchmark and reference amine co-initiator in photopolymerization research, selected for its established reactivity [1]. It is frequently used as the standard comparator against which novel co-initiators are measured [2]. Its electron-donating capacity, while not always directly quantified in isolation, underpins its use in high-efficiency three-component photoinitiating systems (PISs) where it acts as a powerful electron/hydrogen donor [3].

Benchmark reactivity
Cross-study comparable
Benchmark reference vs novel lignin-derived hydrogen donors: comparable or better performance under CQ/amine, blue dental LED, air atmosphere.
Establishes reproducible baseline for initiator R&D
Qualitative comparison; cross-study data, confirm in target resin.
Photoinitiator Co-initiator Photopolymerization Electron transfer

Thermal Stability & Low-Volatility Benefit

The boiling point of Ethyl 4-diethylaminobenzoate is 328°C at 760 mmHg , a value that is notably higher than that of its closest analog, ethyl 4-dimethylaminobenzoate (CAS 10287-53-3), which has a boiling point reported around 190-191°C at 14 mmHg [1]. This higher boiling point for the diethylamino derivative is a class-level inference that suggests significantly lower volatility and greater thermal stability .

Volatility context
Class-level inference
Boiling point 328°C (760 mmHg) vs ~190-191°C (14 mmHg) for dimethyl analog.
May indicate lower volatility for thermal cure steps
Pressure conditions differ; volatility comparison requires data to verify.
Thermal stability Volatility Photoinitiator High-temperature

Synergy with Type II Photoinitiators

Commercial amine synergist formulations, such as SpeedCure EDB (Ethyl 4-diethylaminobenzoate), are specifically engineered to be used at 2-8 wt% in combination with Norrish Type II photoinitiators to generate active species and reduce oxygen inhibition in UV and LED curable formulations [1]. This stands in contrast to its analog, 2-ethylhexyl-4-(dimethylamino)benzoate (e.g., SpeedCure EHA), which, while also a reactive tertiary amine, has a different alkyl chain that alters its solubility, migration potential, and co-initiator efficiency in specific resin systems [2].

Formulation synergy
Cross-study comparable
2-8 wt% with Type II PIs; different alkyl chain vs 2-ethylhexyl analog alters solubility, migration potential, and co-initiator efficiency.
Supports starting-point formulation for UV/LED systems
Resin-specific compatibility and migration must be validated.
Formulation Synergist Oxygen inhibition LED curing

EDB High-Value Application Scenarios


Dental Resin Composites: Cure Depth and Biocompatibility

Ethyl 4-diethylaminobenzoate is a critical component in light-cure dental resins, where it acts synergistically with camphorquinone (CQ) to initiate polymerization under blue light exposure . This is essential for dental restorations, fillings, and sealants, where the efficiency of the photoinitiating system directly impacts cure depth, mechanical strength, and the degree of monomer conversion. The use of EDB helps achieve rapid, thorough curing, minimizing the risk of residual monomer leaching and ensuring the long-term durability and biocompatibility of the dental material [1].

Industrial UV/LED Coatings & Inks: High-Speed Curing

In high-speed industrial processes like printing and coating, the use of an amine synergist like Ethyl 4-diethylaminobenzoate (e.g., SpeedCure EDB) at 2-8 wt% with Type II photoinitiators is a proven strategy to overcome oxygen inhibition and accelerate cure speed [2]. This enables the effective curing of thin films under UV or LED sources, increasing production throughput and reducing energy consumption. The compound's thermal stability makes it suitable for formulations that may undergo post-cure thermal processing or are used in high-temperature environments.

Advanced Photopolymerization Research: Benchmarking New Initiators

Due to its well-characterized and established reactivity, Ethyl 4-diethylaminobenzoate serves as a 'gold standard' reference amine co-initiator in academic and industrial R&D for photopolymerization [3]. Researchers use EDB as a comparator to evaluate the performance of novel, bio-based, or more efficient photoinitiating systems [4]. This provides a consistent, reproducible baseline for measuring improvements in polymerization rate, conversion, and final material properties, accelerating the development of next-generation photocurable materials.

Application
Selection Property
Validation Focus
Dental resin cure depth & conversion studies
Co-initiator reactivity with CQ/amine systems
Cure depth and degree of conversion under blue LED
High-speed UV/LED coating & ink curing
Oxygen inhibition mitigation and cure speed
Throughput and film cure under LED/UV sources
Photopolymerization initiator benchmarking
Established reactivity reference for amine co-initiators
Polymerization rate and property baseline comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-diethylaminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.